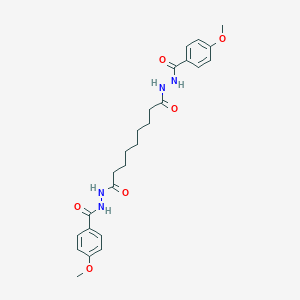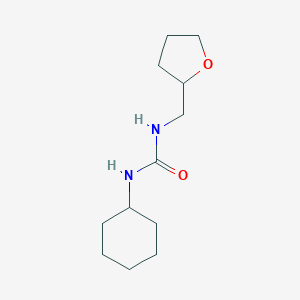![molecular formula C9H11F5O4 B465106 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid CAS No. 303133-80-4](/img/structure/B465106.png)
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The technology allows UV-light-triggered permselective transport of ionic species through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Phase Behavior of Supramolecular Liquid Crystal Dimers
Research into the phase behavior of equimolar mixtures of 4-octyloxybenzoic acid and derivatives has revealed the importance of hydrogen bonding in the liquid crystallinity of these mixtures. This study contributes to understanding the molecular interactions and design of new liquid crystal materials (Martinez-Felipe & Imrie, 2015).
Microwave-Assisted Synthesis
The compound has been investigated for its utility in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting its role as a versatile intermediate for further derivatization. This research offers an efficient method for synthesizing biologically active species and demonstrates the compound's significance in organic synthesis (Uguen et al., 2021).
Antioxidant Activities
A study on oleanolic acid, a natural triterpenoid, explored its potential antioxidant activities, providing insights into its protective effects against oxidative stress. Although not directly mentioning the specific compound , this research underscores the broader interest in exploring the antioxidant properties of related compounds (Wang et al., 2010).
Kinetic and Thermodynamic Studies
The oxidation of 4-oxo-4-phenyl butanoic acid by Tripropylammonium fluorochromate in an aqueous acetic acid medium has been examined, proposing mechanisms and studying the reaction kinetics. Such research is pivotal for understanding the chemical behavior and potential applications of these compounds in various reactions (Yogananth & Mansoor, 2015).
properties
IUPAC Name |
4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h1-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLXHLVKWSBPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chlorophenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B465051.png)
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)

![4-[(3,4-dichlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465057.png)
![4-[(2,5-dimethylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465058.png)
![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465059.png)

![3-({[(3-Methylphenyl)carbamothioyl]amino}carbamoyl)propanoic acid](/img/structure/B465066.png)
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465079.png)
![N'~1~,N'~9~-bis[(4-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B465110.png)
![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)

![3-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B465144.png)